

# Application Notes: FL118 in Pancreatic Cancer Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *FL118-14-Propanol*

Cat. No.: *B10861715*

[Get Quote](#)

## Introduction

Pancreatic cancer, particularly pancreatic ductal adenocarcinoma (PDAC), remains one of the most lethal malignancies, with a 5-year survival rate of just 6-8%.<sup>[1][2]</sup> The primary challenges in treating pancreatic cancer are its aggressive nature, late-stage diagnosis, and profound resistance to conventional therapies.<sup>[1]</sup> This has spurred the search for novel therapeutic agents that can overcome these hurdles. FL118, also known by its chemical name 10,11-methylenedioxy-20(S)-camptothecin, is a novel small molecule analogue of camptothecin that has emerged as a promising candidate.<sup>[3][4][5]</sup> Discovered at Roswell Park Comprehensive Cancer Center, FL118 has been granted Orphan Drug Designation by the U.S. FDA for the treatment of pancreatic cancer.<sup>[3][4]</sup> Preclinical studies have demonstrated its high efficacy in eliminating pancreatic cancer cells, including treatment-resistant and cancer stem-like cells, both alone and in combination with standard chemotherapies.<sup>[1][2][6]</sup>

## Mechanism of Action

FL118 exhibits a multi-faceted mechanism of action that distinguishes it from other camptothecin derivatives.<sup>[7]</sup> Its primary molecular target is the oncoprotein DDX5 (p68), a DEAD-box RNA helicase that acts as a master regulator for multiple cancer-causing genes.<sup>[6][8]</sup>

Key Actions of FL118:

- DDX5 Degradation: FL118 acts as a "molecular glue degrader." It binds directly to the DDX5 protein, inducing its dephosphorylation and subsequent degradation via the proteasome pathway, without affecting DDX5 mRNA levels.[6][8][9][10]
- Inhibition of Anti-Apoptotic Proteins: By degrading DDX5, FL118 effectively downregulates the expression of numerous key survival and anti-apoptotic proteins that are transcriptionally controlled by DDX5. These include survivin, Mcl-1, XIAP, and cIAP2.[1][8][11]
- Downregulation of Oncogenes: The degradation of DDX5 also leads to the suppression of critical oncogenes such as c-Myc and mutant KRAS (mKras).[5][8] Activating KRAS mutations are present in over 90% of pancreatic cancers and drive constitutive activation of downstream survival pathways like RAF/MEK/ERK and PI3K/Akt.[7][11]
- Induction of Apoptosis: By suppressing a wide array of anti-apoptotic and oncogenic proteins, FL118 robustly induces programmed cell death (apoptosis) in pancreatic cancer cells.[6][12]





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. An ABCG2 non-substrate anticancer agent FL118 targets drug-resistant cancer stem-like cells and overcomes treatment resistance of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FL118, Drug Candidate Discovered at Roswell Park, Granted FDA Orphan Drug Status for Pancreatic Cancer | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 4. mlo-online.com [mlo-online.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Progress Through PanCAN's Research Grants Program – Pancreatic Cancer Action Network [pancan.org]
- 7. e-century.us [e-century.us]
- 8. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: FL118 in Pancreatic Cancer Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861715#application-of-fl118-in-pancreatic-cancer-research]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)